molecular formula C13H10O2 B112588 4'-Hydroxy-biphenyl-2-carbaldehyde CAS No. 400747-55-9

4'-Hydroxy-biphenyl-2-carbaldehyde

Cat. No. B112588
M. Wt: 198.22 g/mol
InChI Key: PGLQTCNSJOJTIV-UHFFFAOYSA-N
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Description

“4’-Hydroxy-biphenyl-2-carbaldehyde” is a chemical compound with the molecular formula C13H10O2 and a molecular weight of 198.22 .


Molecular Structure Analysis

The molecular structure of “4’-Hydroxy-biphenyl-2-carbaldehyde” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4’-Hydroxy-biphenyl-2-carbaldehyde” is a solid substance that should be stored at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 373.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Antibacterial and Antioxidant Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Biphenyl derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities .
  • Methods of Application : The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions. The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
  • Results : Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment. Compounds 4, 9, and 10 displayed the highest mean inhibition zone. The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .

Scalable Synthesis and Reactions of Biphenyl Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
  • Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Multicomponent Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 1H-Indole-3-carbaldehyde and its derivatives, which are similar to biphenyl derivatives, are essential and efficient chemical precursors for generating biologically active structures. They play a crucial role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Methods of Application : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions .
  • Results : Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Synthesis of Novel [2,3’-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs

  • Scientific Field : Organic Chemistry
  • Application Summary : Biphenyl derivatives have been used in the synthesis of novel [2,3’-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Axial Chirality in Biaryl Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : The preconditions required for the existence of axial chirality in biaryl compounds are discussed. Furthermore, atropisomerism as a type of axial chirality in biphenyl molecules is discussed .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Synthesis of Pharmaceutically Active Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

When handling “4’-Hydroxy-biphenyl-2-carbaldehyde”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

As “4’-Hydroxy-biphenyl-2-carbaldehyde” is used for research purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2-(4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQTCNSJOJTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374727
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-biphenyl-2-carbaldehyde

CAS RN

400747-55-9
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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